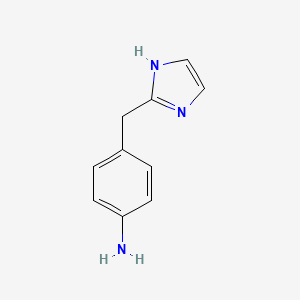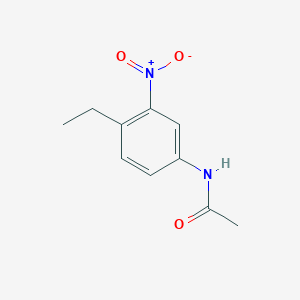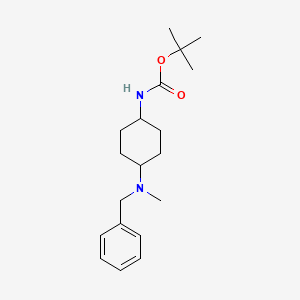![molecular formula C11H13NO3 B8456305 N-[4-(Acetyloxy)-2-methylphenyl]acetamide](/img/structure/B8456305.png)
N-[4-(Acetyloxy)-2-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Acetyloxy)-2-methylphenyl]acetamide is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetanilide and is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an acetylamino group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide typically involves the acetylation of 3-methyl-4-aminophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Acetic acid or dichloromethane
- Reaction time: 1-2 hours
The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
N-[4-(Acetyloxy)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, halo, and other substituted derivatives of the phenyl ring.
科学研究应用
N-[4-(Acetyloxy)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[4-(Acetyloxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can undergo hydrolysis to release acetic acid and the corresponding amine, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate various biochemical pathways, including those involved in inflammation and pain.
相似化合物的比较
Similar Compounds
4-Acetylamino-phenyl acetate: Similar structure but lacks the methyl group.
3-Methyl-4-aminophenol: Precursor in the synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide.
Acetaminophen: Common analgesic and antipyretic with a related structure.
Uniqueness
This compound is unique due to the presence of both an acetylamino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
(4-acetamido-3-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(15-9(3)14)4-5-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
InChI 键 |
BPZOHQGQVHNMDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
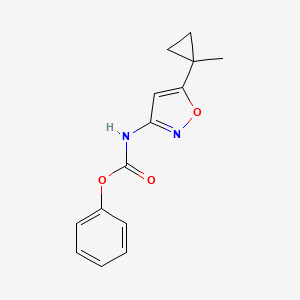
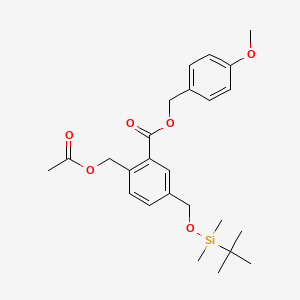

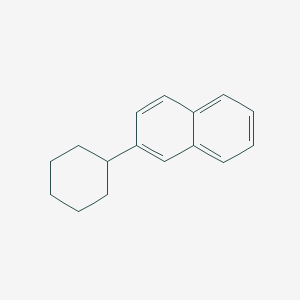
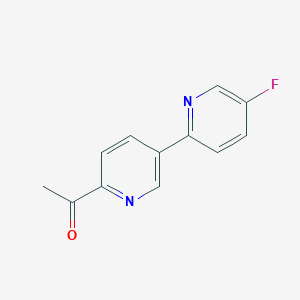
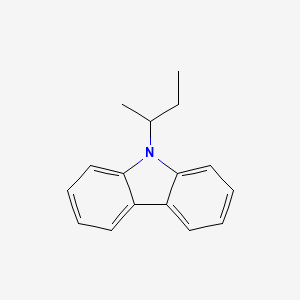
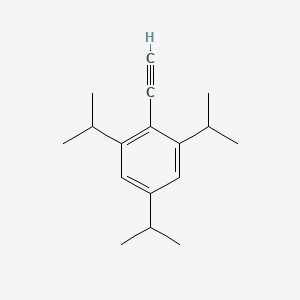
![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)
![[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone](/img/structure/B8456290.png)
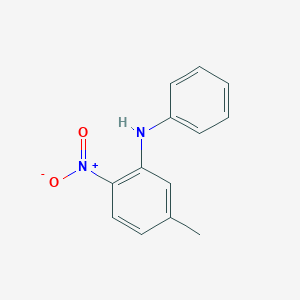
![3-(Cyclohexylmethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456313.png)
